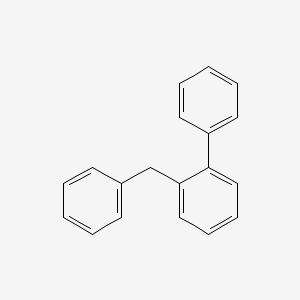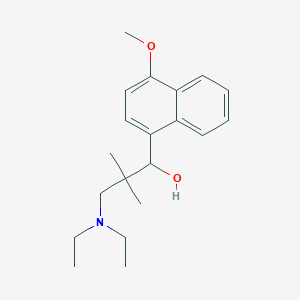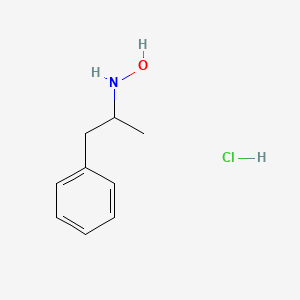
1-Phenyl-2-hydroxyaminopropane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a chemical compound with the molecular formula C10H15NOHCl It is a derivative of hydroxylamine and is structurally related to amphetamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- typically involves the reaction of hydroxylamine with alpha-methylphenethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Hydroxylamine and alpha-methylphenethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Product Formation: The product, Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)-, is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of hydroxylamine and alpha-methylphenethylamine.
Controlled Environment: The reaction is carried out in controlled environments to ensure safety and purity.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neurochemical research.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action leads to its psychoactive effects and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- can be compared with other similar compounds, such as:
Amphetamines: Structurally related and share similar psychoactive properties.
Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects.
Hydroxylamine Derivatives: Other derivatives of hydroxylamine with varying chemical properties and applications.
Uniqueness
The uniqueness of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- lies in its specific combination of hydroxylamine and alpha-methylphenethylamine, which imparts distinct chemical and pharmacological properties.
Conclusion
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from organic chemistry to neuropharmacology.
Eigenschaften
CAS-Nummer |
4490-17-9 |
|---|---|
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
N-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10-11)7-9-5-3-2-4-6-9;/h2-6,8,10-11H,7H2,1H3;1H |
InChI-Schlüssel |
ALRZZAHTTYSVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NO.Cl |
Verwandte CAS-Nummern |
63-90-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


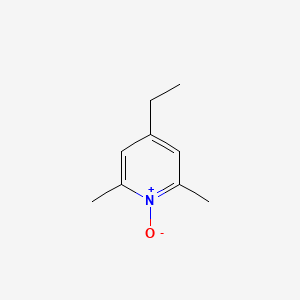
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
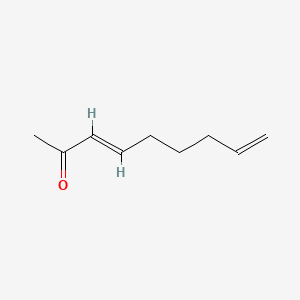
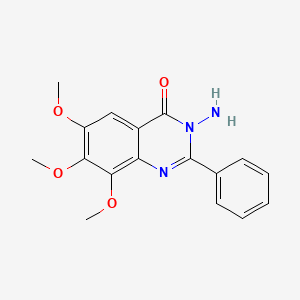
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
